Trisodium (2RS,3RS)-2-methylcitrate is derived from citric acid metabolism and is produced in certain bacteria, such as Salmonella enterica. It is synthesized from propionyl-CoA through enzymatic reactions involving specific enzymes like 2-methylcitrate synthase and 2-methylcitrate lyase. The compound is classified as a tricarboxylic acid derivative due to its three carboxyl groups, which contribute to its acidity and reactivity in biological systems.
The synthesis of trisodium (2RS,3RS)-2-methylcitrate can be achieved through several methods:
The molecular structure of trisodium (2RS,3RS)-2-methylcitrate consists of three sodium ions associated with the anionic form of 2-methylcitric acid. Its molecular formula is , with a molar mass of approximately 275.11 g/mol.
Trisodium (2RS,3RS)-2-methylcitrate participates in various biochemical reactions:
The mechanism of action for trisodium (2RS,3RS)-2-methylcitrate primarily revolves around its role as a metabolic intermediate and enzyme inhibitor:
Trisodium (2RS,3RS)-2-methylcitrate exhibits several notable physical and chemical properties:
Trisodium (2RS,3RS)-2-methylcitrate has several scientific applications:
2-Methylcitrate functions as a potent competitive inhibitor of citrate synthase, the first enzyme of the tricarboxylic acid (TCA) cycle that catalyzes the condensation of oxaloacetate and acetyl-coenzyme A to form citrate. In vitro studies demonstrate that 2-methylcitrate binds to the active site of citrate synthase with a dissociation constant (K~i~) of approximately 1.5-2.5 mM, effectively competing with the natural substrate citrate [1]. This competitive inhibition occurs because the methyl group appended to the C2 position of 2-methylcitrate creates steric and electronic alterations that allow binding without catalytic processing, effectively blocking the enzyme's orthosteric site.
Similarly, 2-methylcitrate significantly inhibits aconitase, the TCA cycle enzyme responsible for the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate. Unlike its competitive inhibition of citrate synthase, 2-methylcitrate inhibits aconitase through a distinct non-competitive mechanism with a K~i~ of approximately 7.6 mM [1]. This suggests binding to an allosteric site rather than direct competition with citrate at the catalytic center. The inhibition occurs because 2-methylcitrate disrupts the precise substrate positioning required for the dehydration-rehydration reactions catalyzed by aconitase, potentially through distortion of the iron-sulfur cluster geometry essential for enzymatic activity.
The physiological consequence of this dual inhibition is substantial impairment of carbon flux through the TCA cycle. Mitochondria exposed to pathophysiological concentrations of 2-methylcitrate (≥2 mM) exhibit reduced citrate processing capacity, leading to metabolic stasis. This inhibition directly contributes to the clinical manifestations observed in organic acidemias, including compromised energy production, ketogenesis, and hypoglycemia [1].
Table 1: Inhibition Parameters of 2-Methylcitrate on TCA Cycle Enzymes
Enzyme | Inhibition Mechanism | K~i~ (mM) | Physiological Consequence |
---|---|---|---|
Citrate synthase | Competitive | 1.5-2.5 | Reduced citrate synthesis |
Aconitase | Non-competitive | 7.6 | Impaired citrate-to-isocitrate conversion |
Isocitrate dehydrogenase (NAD+) | Competitive | 3.4 | Reduced α-ketoglutarate production |
Isocitrate dehydrogenase (NADP+) | Competitive | 4.1 | Impaired NADPH generation |
The inhibitory effects of 2-methylcitrate extend to both NAD+-dependent and NADP+-dependent isocitrate dehydrogenase isoforms, which catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate. Biochemical analyses reveal that 2-methylcitrate acts as a competitive inhibitor for both enzyme variants, with K~i~ values of 3.4 mM for NAD+-linked isocitrate dehydrogenase and 4.1 mM for the NADP+-linked form [1]. The molecular basis for this inhibition lies in the structural similarity between 2-methylcitrate and isocitrate, enabling the analog to occupy the catalytic pocket without undergoing decarboxylation.
This inhibition has profound metabolic implications beyond TCA cycle disruption. NADP+-dependent isocitrate dehydrogenase serves as a primary source of NADPH in the mitochondrial matrix—a crucial reducing equivalent required for glutathione regeneration and oxidative defense mechanisms. Competitive inhibition of this enzyme by accumulating 2-methylcitrate significantly depletes mitochondrial NADPH pools, increasing susceptibility to oxidative damage. Simultaneously, inhibition of NAD+-dependent isocitrate dehydrogenase directly reduces α-ketoglutarate production, creating downstream deficiencies in glutamate synthesis and nitrogen handling [1]. The cumulative effect represents a multi-faceted attack on mitochondrial redox and nitrogen homeostasis.
2-Methylcitrate exerts significant inhibitory effects on phosphofructokinase, a critical regulatory enzyme in glycolysis. In vitro kinetic studies demonstrate that 2-methylcitrate achieves 50% inhibition of phosphofructokinase activity at a concentration of 1 mM [1], indicating potent inhibition at pathophysiologically relevant concentrations. This inhibition occurs through an allosteric mechanism distinct from its effects on TCA cycle enzymes, likely involving binding to regulatory sites that modulate enzyme conformation and catalytic efficiency.
The inhibition of phosphofructokinase creates a bidirectional blockade of energy metabolism: upstream through glycolytic inhibition and downstream through TCA cycle disruption. Phosphofructokinase represents the primary committed step in glycolysis, and its inhibition by 2-methylcitrate substantially reduces pyruvate production. This diminished glycolytic flux compounds the energy deficit created by TCA cycle inhibition, as mitochondrial pyruvate dehydrogenase receives reduced substrate input. The combined effect explains the profound hypoglycemia observed in conditions where 2-methylcitrate accumulates, as cells become unable to efficiently process glucose through either glycolytic or oxidative pathways [1]. This metabolic gridlock represents a key pathophysiological mechanism in organic acidurias where 2-methylcitrate reaches inhibitory concentrations.
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: